Erythrosine B

Description

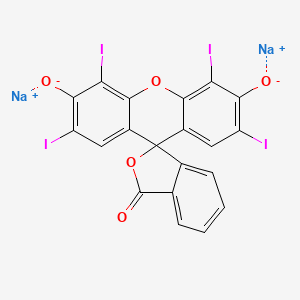

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H6I4Na2O5 |

|---|---|

Molecular Weight |

879.9 g/mol |

IUPAC Name |

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |

InChI Key |

RAGZEDHHTPQLAI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Erythrosine B: A Comprehensive Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine B, a xanthene dye also known as Acid Red 51, C.I. 45430, and FD&C Red No. 3, is a versatile fluorophore with applications in fluorescence microscopy, particularly for cell viability and localization studies.[1][2] Its utility stems from its distinct spectral properties, including strong absorption in the green region of the visible spectrum and subsequent emission of orange-red fluorescence. This guide provides an in-depth overview of the spectral characteristics of this compound, detailed experimental protocols for its use in fluorescence microscopy, and a discussion of its advantages and limitations.

Spectral Properties of this compound

The fluorescence of this compound is highly dependent on its local environment, including the solvent and pH.[2] Key spectral and photophysical parameters are summarized below.

Quantitative Spectral Data

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λabs) | 524 - 530 nm | Aqueous/Ethanol | [3][4] |

| Emission Maximum (λem) | 552 - 571 nm | Aqueous/Ethanol | |

| Molar Extinction Coefficient (ε) | ~82,500 - 107,000 M-1cm-1 | Water/Ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.08 | Ethanol | |

| Fluorescence Lifetime (τf) | 89 ps - 0.25 ns | Aqueous/Ethanol | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 - 0.68 | Aqueous |

Note: The spectral properties of this compound can be influenced by factors such as solvent polarity, pH, and binding to macromolecules.

Photobleaching

This compound is susceptible to rapid, oxygen-sensitive photobleaching when exposed to visible light. This process occurs via first-order kinetics and is dependent on the rate of photon absorption and the concentration of dissolved oxygen. The photobleaching is primarily caused by the attack of singlet molecular oxygen, which is generated by the excited this compound molecule, on the chromophore itself. The rate of photobleaching can also be influenced by the buffer system used.

Experimental Protocols for Fluorescence Microscopy

Cell Viability Staining (Membrane Integrity Assay)

This compound can be used as a vital dye to differentiate between live and dead cells. The principle of this assay is that the dye is excluded by cells with intact membranes (live cells) but can penetrate the compromised membranes of dead cells, staining them red.

Materials:

-

This compound solution (e.g., 0.4% w/v in phosphate-buffered saline, PBS)

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~520-540 nm, emission >550 nm)

Protocol:

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS to a suitable concentration.

-

Add an equal volume of 0.4% this compound solution to the cell suspension (for a 1:1 dilution).

-

Incubate for 5-15 minutes at room temperature.

-

Centrifuge the cell suspension to pellet the cells and remove the supernatant.

-

Resuspend the cells in fresh PBS.

-

Mount a small volume of the cell suspension on a microscope slide.

-

Image the cells using a fluorescence microscope. Dead cells will exhibit red fluorescence, while live cells will show minimal to no fluorescence. Bright-field microscopy can also be used to visualize the red-stained dead cells.

Staining of Biofilms

This compound can be used to visualize the biomass of bacterial biofilms.

Materials:

-

This compound solution (e.g., 22 µM in a suitable buffer)

-

Biofilm sample

-

Rinsing solution (e.g., the buffer used for the this compound solution)

-

Confocal laser scanning microscope (CLSM) with appropriate laser lines and detectors (e.g., 488 nm excitation, detection >500 nm).

Protocol:

-

Gently wash the biofilm sample to remove planktonic cells.

-

Incubate the biofilm with the this compound solution for approximately 15 minutes at room temperature in the dark.

-

Carefully wash the biofilm with the rinsing solution to remove excess dye.

-

Mount the biofilm for imaging on the CLSM.

-

Acquire fluorescence images to visualize the distribution of this compound within the biofilm biomass. Reflected-light mode can be used to visualize the overall biofilm structure.

Visualization of Key Processes

This compound Photobleaching Pathway

Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of this compound.

Experimental Workflow for Cell Viability Assay

Caption: A flowchart outlining the key steps in a cell viability assay using this compound.

Advantages and Disadvantages for Fluorescence Microscopy

Advantages:

-

Cost-Effective: this compound is a relatively inexpensive dye.

-

Versatile: It can be used for both fluorescence and bright-field microscopy.

-

Rapid Staining: Staining protocols are typically short, often requiring only a few minutes of incubation.

-

Broad Applicability: It has been shown to be effective for staining a variety of cell types, including bacteria.

Disadvantages:

-

Photobleaching: Its high susceptibility to photobleaching can limit its use in applications requiring prolonged or intense illumination.

-

Lower Quantum Yield: Compared to some other common fluorophores, this compound has a relatively low fluorescence quantum yield.

-

Environmental Sensitivity: Its fluorescence properties can be influenced by the local chemical environment.

Conclusion

This compound is a valuable tool in the fluorescence microscopy toolkit, particularly for rapid cell viability assessment and biofilm imaging. Its strong absorption and clear differentiation between live and dead cells make it a practical choice for many applications. However, researchers should be mindful of its propensity for photobleaching and the potential influence of environmental factors on its spectral properties. By understanding these characteristics and employing appropriate experimental protocols, this compound can be effectively utilized to generate reliable and insightful data in cellular and microbiological research.

References

Erythrosine B: A Comprehensive Technical Guide to Safety and Handling in the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine B, also known as Acid Red 51, FD&C Red No. 3, or C.I. 45430, is a tetraiodofluorescein derivative widely used in research laboratories.[1][2] It serves as a biological stain, a protein-protein interaction inhibitor, a photosensitizer in photodynamic therapy, and a component in various assays.[3][4][5] This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a xanthene dye that appears as a red to brown powder. It is soluble in water, glycerin, and methanol. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C20H6I4Na2O5 |

| Molecular Weight | 879.86 g/mol |

| Appearance | Red to brown powder |

| Solubility | Soluble in water, glycerin, and methanol |

| Melting Point | 142-144°C |

| Absorbance Maximum (λmax) | 524-530 nm in aqueous solution |

Safety and Hazard Information

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. It is important to handle this compound with appropriate safety precautions.

Toxicological Data

The acute toxicity of this compound has been determined through animal studies. This data is crucial for understanding the potential hazards associated with accidental exposure.

| Toxicity Data | Value and Species |

| Oral LD50 (Rat) | 1840 mg/kg |

| Oral LD50 (Mouse) | 1264 mg/kg |

Health Effects and First Aid

Understanding the potential health effects and corresponding first aid measures is critical for laboratory personnel.

| Exposure Route | Potential Health Effects | First Aid Measures |

| Ingestion | Harmful if swallowed. May cause nausea and vomiting. Large doses may lead to thyroid dysfunction. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | May cause respiratory tract irritation. | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | May cause skin irritation. It is a permeator and can be absorbed through the skin. Will stain skin. | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

-

Handling : Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (see Section 2.4). Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed when not in use.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or glasses with side shields. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. |

Experimental Protocols and Applications

This compound has diverse applications in the research lab. Below are detailed protocols for some of its key uses.

Cell Viability Assay (Dye Exclusion Method)

This compound can be used as a vital dye to differentiate between live and dead cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear red.

-

Prepare this compound Working Solution : Prepare a 0.1% (w/v) this compound solution in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl.

-

Cell Preparation : Harvest and resuspend cells in a balanced salt solution or culture medium to the desired concentration.

-

Staining : Mix the cell suspension with the this compound working solution at a 1:1 ratio. No incubation time is required.

-

Counting : Load the stained cell suspension into a hemocytometer or an automated cell counter.

-

Analysis : Count the number of stained (dead) and unstained (live) cells to determine the percentage of viable cells.

Cell Viability Assay Workflow

Photodynamic Therapy (PDT) Photosensitizer

This compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon irradiation with light of a specific wavelength, leading to cell death.

-

Cell Seeding : Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Photosensitizer Incubation : Treat the cells with the desired concentration of this compound and incubate for a specific period to allow for cellular uptake.

-

Irradiation : Irradiate the cells with a light source of the appropriate wavelength (typically around 525 nm) and fluence.

-

Post-Irradiation Incubation : Incubate the cells for a desired period (e.g., 24 hours) to allow for the induction of cell death.

-

Viability Assessment : Assess cell viability using a suitable method, such as the MTT assay or the this compound dye exclusion assay described above.

Mechanism of this compound in Photodynamic Therapy

Histological Staining (Counterstain to Hematoxylin)

This compound is used as a counterstain in histology, similar to Eosin Y, to stain cytoplasm, connective tissue, and other extracellular substances in shades of pink and red.

-

Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Hematoxylin Staining : Stain with a hematoxylin solution to stain cell nuclei blue/purple.

-

Differentiation : Differentiate in acid alcohol to remove excess hematoxylin.

-

Bluing : "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to turn the nuclei blue.

-

This compound Staining : Stain with a 0.5% aqueous solution of this compound.

-

Dehydration and Mounting : Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.

Mechanism of Action

This compound exhibits several mechanisms of action that are of interest in research:

-

Promiscuous Protein-Protein Interaction (PPI) Inhibitor : this compound has been identified as a non-specific inhibitor of various protein-protein interactions with IC50 values typically in the 5-30 µM range.

-

Inhibition of Flavivirus Protease : It acts as an orthosteric inhibitor, blocking the interaction between the NS2B and NS3 components of the flavivirus protease. This inhibits viral replication.

-

Inhibition of Dopamine Uptake : this compound has been shown to inhibit the uptake of dopamine in rat brain synaptosomes.

Inhibition of Flavivirus Protease by this compound

Spill, Leak, and Disposal Procedures

In the event of a spill or leak, and for proper disposal, follow these guidelines:

-

Small Spill : Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.

-

Large Spill : Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. Offer surplus and non-recyclable solutions to a licensed disposal company.

Conclusion

This compound is a versatile and valuable tool in the research laboratory. However, its potential hazards necessitate careful handling and adherence to strict safety protocols. By understanding its properties, health effects, and proper handling procedures, researchers can safely and effectively utilize this compound in a variety of experimental applications. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most up-to-date information.

References

- 1. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 2. escarpmentlabs.com [escarpmentlabs.com]

- 3. The Promiscuous Protein Binding Ability of this compound Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Erythrosine B: A Technical Guide to its Role as a Promiscuous Protein-Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythrosine B (FD&C Red No. 3), a widely used food colorant, has emerged as a subject of significant interest in chemical biology and drug discovery due to its potent and promiscuous inhibition of protein-protein interactions (PPIs). This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study. Characterized by its non-specific binding to multiple protein targets, this compound serves as a valuable tool for investigating the consequences of PPI disruption and as a scaffold for the development of more specific inhibitors. This document summarizes the current understanding of this compound's inhibitory activities, supported by quantitative data, detailed methodologies, and visual representations of the underlying biological processes.

Introduction to this compound as a PPI Inhibitor

This compound, a tetraiodofluorescein derivative, has been identified as a non-specific inhibitor of a broad range of protein-protein interactions.[1] Its inhibitory activity is remarkably consistent across various PPIs, with median inhibitory concentrations (IC50) typically falling within the low micromolar range (2-30 µM).[1][2] This promiscuous nature stems from its ability to bind to multiple sites on the surface of proteins, thereby sterically hindering the formation of PPI complexes.[2] This characteristic makes this compound a useful control compound in high-throughput screening campaigns for novel PPI inhibitors and a tool for elucidating the cellular consequences of disrupting specific protein networks.

Mechanism of Action: Non-Specific, Multi-Target Binding

The primary mechanism by which this compound inhibits protein-protein interactions is through non-specific, reversible binding to the surface of proteins.[2] Spectrophotometric studies have revealed that this compound can bind to multiple sites on a single protein with low micromolar affinity. This multi-site binding is thought to be the basis for its promiscuous inhibitory activity. By occupying various locations on a protein's surface, this compound can physically obstruct the binding interface required for interaction with its partner protein.

Studies on the binding of this compound to proteins like Bovine Serum Albumin (BSA) and CD40L have demonstrated a binding stoichiometry greater than one, indicating multiple binding sites per protein. This non-specific interaction model explains its broad-spectrum activity against diverse PPIs.

Impact on Key Signaling Pathways

This compound's ability to disrupt a multitude of PPIs leads to the modulation of various cellular signaling pathways. Two well-documented examples are the Tumor Necrosis Factor (TNF) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

Inhibition of the TNF Receptor Superfamily Signaling

This compound has been shown to inhibit several interactions within the TNF receptor superfamily, including TNF-R-TNFα and CD40-CD154. The binding of TNFα to its receptor (TNFR1) is a critical step in initiating a signaling cascade that can lead to inflammation, apoptosis, or cell survival. By interfering with this initial PPI, this compound can effectively dampen the downstream signaling events.

Figure 1: Inhibition of TNFα-TNFR1 signaling by this compound.

Disruption of EGFR Signaling

The interaction between Epidermal Growth Factor (EGF) and its receptor (EGFR) is another PPI that is inhibited by this compound. The binding of EGF to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream pathways that regulate cell proliferation, survival, and migration. This compound's interference with the initial EGF-EGFR binding event can block these downstream effects.

Figure 2: Inhibition of EGF-EGFR signaling by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified for several protein-protein interactions. The following tables summarize the available data.

| Target PPI | Assay Type | IC50 (µM) | Reference |

| TNF-R-TNFα | Not Specified | 2-20 | |

| CD40-CD154 | Not Specified | 2-20 | |

| BAFF-R-BAFF | Not Specified | 2-20 | |

| RANK-RANKL | Not Specified | 2-20 | |

| OX40-OX40L | Not Specified | 2-20 | |

| 4-1BB-4-1BBL | Not Specified | 2-20 | |

| EGF-R-EGF | Not Specified | 2-20 |

| Protein | Method | Kd (µM) | Stoichiometry (n) | Reference |

| Bovine Serum Albumin (BSA) | Spectrophotometry | 14 | 8-9 | |

| CD40L | Spectrophotometry | 20 | 5-6 |

Detailed Experimental Protocols

To facilitate further research into the PPI inhibitory activities of this compound, this section provides detailed protocols for three key experimental techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the inhibition of a PPI in a high-throughput format.

Figure 3: General workflow for an AlphaScreen PPI inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA). The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 to 100 µM).

-

Prepare solutions of biotinylated "Protein A" and GST-tagged "Protein B" in assay buffer at their optimal concentrations (determined empirically).

-

Prepare a slurry of Streptavidin Donor beads and anti-GST Acceptor beads in the dark according to the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound dilution or vehicle control to each well.

-

Add 5 µL of the biotinylated Protein A solution to each well.

-

Add 5 µL of the GST-tagged Protein B solution to each well.

-

Incubate for 30 minutes at room temperature to allow for PPI inhibition.

-

Add 10 µL of the mixed Donor and Acceptor beads to each well in subdued light.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Read the plate using an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity of this compound to a target protein in real-time.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the target protein ("Protein A") to the activated surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+).

-

Establish a stable baseline by flowing running buffer over the sensor surface.

-

Inject the this compound dilutions sequentially over the immobilized Protein A, starting with the lowest concentration. Include a buffer-only injection as a control.

-

After each injection, allow for a dissociation phase where running buffer is flowed over the surface.

-

Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to qualitatively or semi-quantitatively assess the disruption of a PPI in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells that endogenously or exogenously express the interacting proteins of interest ("Protein A" and "Protein B").

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified period.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the clarified cell lysates with an antibody specific for "Protein A" (the "bait" protein) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both "Protein A" and "Protein B".

-

Develop the blot using an appropriate secondary antibody and chemiluminescent substrate. A decrease in the amount of co-immunoprecipitated "Protein B" in the presence of this compound indicates inhibition of the PPI.

-

Conclusion

This compound serves as a well-characterized, promiscuous inhibitor of protein-protein interactions. Its non-specific binding mechanism provides a valuable tool for studying the global effects of PPI disruption and for validating new PPI--targeted screening assays. While its lack of specificity limits its therapeutic potential in its current form, the xanthene scaffold of this compound may offer a starting point for the design of more selective and potent PPI inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their investigations of protein-protein interactions and their roles in cellular signaling.

References

Erythrosine B: A Multifaceted Tool in Neuroscience Research

Erythrosine B, a xanthene dye commonly used as a food colorant (FD&C Red No. 3), has emerged as a versatile and potent agent in neuroscience research. Its unique photochemical and biological properties have led to its application in diverse areas, from modeling neurotoxicity and investigating neurodegenerative diseases to its potential use in the targeted manipulation of neural circuits. This technical guide provides an in-depth overview of the core applications of this compound for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Neurotoxicological Profile of this compound

This compound is widely studied for its neurotoxic effects, which are primarily attributed to the induction of oxidative stress and neuroinflammation. Chronic exposure has been linked to behavioral abnormalities, including anxiety and memory impairment, making it a useful compound for modeling these conditions in preclinical studies.

In Vivo Neurotoxicity Data

Studies in rodent models have demonstrated a dose-dependent neurotoxic effect of this compound. The following table summarizes key quantitative findings from in vivo studies.

| Parameter | Species | Dosage | Duration | Observed Effects | Reference |

| Body Weight | Rat | 6 mg/kg & 10 mg/kg | 4-6 weeks | Significant decrease | [1] |

| Anxiety-like Behavior | Rat | 6 mg/kg & 10 mg/kg | 6 weeks | Significant increase in time spent in closed arms of elevated plus-maze | [1] |

| Non-spatial Working Memory | Rat | 2 mg/kg | 6 weeks | Significant enhancement (at lowest dose) | [1] |

| Malondialdehyde (MDA) Levels (Prefrontal Cortex & Hippocampus) | Rat | 6 mg/kg & 10 mg/kg | 6 weeks | Significant increase | [1] |

| Glutathione (GSH) Levels (Hippocampus) | Rat | 2, 6, & 10 mg/kg | 6 weeks | Significant decrease | [1] |

| Nitrite Levels (Hippocampus) | Rat | 2, 6, & 10 mg/kg | 6 weeks | Significant increase | |

| Acetylcholinesterase (AChE) Activity | Wistar Rat | ADI (0.1 mg/kg), 1/2 ADI, 1/4 ADI | 28 days | Significant decline at all doses | |

| Catalase (CAT) & Superoxide Dismutase (SOD) Activity | Wistar Rat | ADI (0.1 mg/kg) | 28 days | Substantial decline | |

| DNA Damage (Comet Assay) | Wistar Rat | ADI (0.1 mg/kg) | 28 days | Significant increase in tail length, tail DNA %, and tail moment | |

| Motor Activity | Young Adult Male Rats | 10, 100, or 200 mg/kg (single dose) | 2 hours | Reduction in motor activity | |

| 5-HT Accumulation (Medulla-Pons & Hypothalamus) | Rats | 1-200 mg/kg | 2 hours | Decrease of 11.08% - 50.05% (Medulla-Pons) and 29.15% - 48.14% (Hypothalamus) |

In Vitro Cytotoxicity Data

This compound's cytotoxic effects have also been characterized in cell-based assays.

| Cell Type | Concentration | Duration | Observed Effects | Reference |

| Allium cepa root meristematic cells | 0.1 mg/mL | 96 hours | 57.81% decrease in mitotic index | |

| Allium cepa root meristematic cells | 1 mg/mL | - | Complete inhibition of mitosis | |

| DOK (pre-malignant oral epithelial) cells | Up to 1136.5 µM | - | Dose-dependent increase in cell killing with PDT | |

| H357 (malignant oral epithelial) cells | Up to 1136.5 µM | - | Dose-dependent increase in cell killing with PDT |

Applications in Neurodegenerative Disease Research

This compound's ability to interact with proteins has made it a subject of interest in the context of neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease.

Inhibition of Amyloid-β Fibril Formation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. This compound has been shown to inhibit the formation of Aβ fibrils in vitro. Molecular modeling studies suggest that this compound binds to both the N-terminus and C-terminus of Aβ40, destabilizing the inter-chain stacking and interrupting the formation of salt bridges crucial for aggregation.

Modulation of Neurotransmitter Systems

This compound has been demonstrated to interfere with multiple neurotransmitter systems, providing a tool to probe their function and dysfunction.

Dopaminergic System

This compound is an inhibitor of dopamine uptake in rat caudate synaptosomes, with a half-maximal inhibition (IC50) of 45 µM. This inhibitory action is described as "uncompetitive," suggesting it decreases the efficacy of the dopamine transport mechanism while increasing the affinity of dopamine for its carrier. This effect on dopamine transport is hypothesized to underlie its potential to induce hyperkinetic behavior.

Serotonergic System

Single high doses of this compound (10-200 mg/kg) in rats have been shown to reduce motor activity, an effect linked to a reduction in serotonergic activity in the medulla-pons, hippocampus, and hypothalamus.

Cholinergic System

This compound exposure leads to a significant decline in acetylcholinesterase (AChE) activity, the enzyme responsible for breaking down acetylcholine. This suggests an impact on cholinergic neurotransmission.

Photodynamic Applications in Neuroscience

This compound is a photosensitizer, meaning that upon exposure to light of a specific wavelength (around 525 nm), it generates reactive oxygen species (ROS). This property can be harnessed for the targeted ablation of cells, a technique known as photodynamic therapy (PDT). While extensively studied in cancer research, this application holds significant promise for neuroscience in the precise photoinactivation of specific neurons or neural circuits.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in a neuroscience context.

Protocol 1: Assessment of this compound-Induced Neurotoxicity in Neuronal Cell Culture

Objective: To evaluate the cytotoxic and oxidative stress-inducing effects of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (dissolved in sterile PBS or DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT or WST-1 cell proliferation assay kit

-

DCFDA/H2DCFDA - Cellular ROS Assay Kit

-

Kits for measuring catalase (CAT) and superoxide dismutase (SOD) activity

-

BCA protein assay kit

-

96-well and 6-well cell culture plates

-

Microplate reader

-

Fluorescence microscope

Methodology:

-

Cell Seeding: Seed neuronal cells in a 96-well plate for viability assays and a 6-well plate for oxidative stress assays at an appropriate density and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT/WST-1):

-

Follow the manufacturer's instructions for the chosen viability assay kit.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Wash the cells in the 6-well plate with PBS.

-

Load the cells with DCFDA/H2DCFDA solution according to the manufacturer's protocol.

-

After incubation, wash the cells again with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

-

Antioxidant Enzyme Activity Assays (CAT and SOD):

-

Harvest the cells from the 6-well plate and prepare cell lysates.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Perform the CAT and SOD activity assays according to the manufacturer's instructions, normalizing the activity to the protein concentration.

-

-

Data Analysis: Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: In Vitro Amyloid-Beta Aggregation Inhibition Assay

Objective: To determine the effect of this compound on the aggregation of Aβ peptides.

Materials:

-

Synthetic Aβ1-42 peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Thioflavin T (ThT)

-

Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

Black 96-well plates with a clear bottom

-

Fluorometric microplate reader

Methodology:

-

Aβ Peptide Preparation:

-

Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas, followed by vacuum drying to form a peptide film.

-

Store the aliquots at -80°C.

-

Immediately before use, dissolve an aliquot of the Aβ film in DMSO to create a stock solution (e.g., 1 mM).

-

-

Aggregation Assay:

-

In a 96-well plate, prepare the reaction mixtures containing the assay buffer, ThT (final concentration of ~10 µM), and different concentrations of this compound (and a DMSO vehicle control).

-

Initiate the aggregation by adding the Aβ1-42 stock solution to each well to a final concentration of ~20 µM.

-

Seal the plate to prevent evaporation.

-

-

Monitoring Aggregation:

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the ThT fluorescence at regular intervals (e.g., every 10-15 minutes) using a microplate reader with excitation at ~450 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Compare the lag time and the maximum fluorescence intensity of the this compound-treated samples to the control to determine the inhibitory effect.

-

Protocol 3: Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

Objective: To measure the inhibitory effect of this compound on dopamine uptake.

Materials:

-

Rat striatal tissue

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer

-

[³H]-Dopamine

-

This compound

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass-fiber filters

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound (or vehicle) for a short period at 37°C.

-

Initiate the uptake by adding [³H]-Dopamine.

-

Incubate for a defined period (e.g., 5 minutes).

-

Terminate the uptake by rapid filtration through glass-fiber filters and washing with ice-cold buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a known dopamine uptake inhibitor like cocaine or at 4°C).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

-

Protocol 4: Proposed Protocol for Photoinactivation of Neurons

Objective: To selectively ablate neurons using this compound-mediated photodynamic activity.

Materials:

-

Primary neuronal culture or brain slice preparation

-

This compound

-

Artificial cerebrospinal fluid (aCSF) or appropriate culture medium

-

Light source with a wavelength of ~525 nm (e.g., LED or filtered lamp)

-

Microscope with fluorescence imaging capabilities

-

Cell viability stain (e.g., Propidium Iodide or Calcein-AM/Ethidium Homodimer-1)

Methodology:

-

This compound Loading:

-

Incubate the neuronal preparation with a low, non-toxic concentration of this compound in aCSF or medium for a defined period to allow for cellular uptake.

-

-

Pre-illumination Imaging:

-

Identify the target neurons or region of interest using brightfield or fluorescence microscopy (if co-labeled).

-

-

Photoactivation:

-

Illuminate the target area with the 525 nm light source for a specific duration. The light intensity and duration will need to be optimized to achieve cell death without causing widespread damage to surrounding tissue.

-

-

Post-illumination Assessment:

-

Monitor the morphology of the illuminated neurons for signs of damage (e.g., membrane blebbing, swelling).

-

Assess cell death using a viability stain. Propidium Iodide will stain the nuclei of dead cells, while Calcein-AM will stain live cells green and Ethidium Homodimer-1 will stain dead cells red.

-

-

Functional Assessment (Optional):

-

In functional preparations (e.g., brain slices), perform electrophysiological recordings before and after photoablation to confirm the loss of neuronal activity in the targeted cells.

-

Signaling Pathways Affected by this compound

The neurotoxic effects of this compound are mediated through complex signaling cascades, primarily initiated by the generation of oxidative stress.

Oxidative Stress and Inflammatory Signaling

This compound induces the production of reactive oxygen species (ROS), leading to lipid peroxidation and a decrease in the levels of endogenous antioxidants like glutathione. This oxidative stress can activate pro-inflammatory signaling pathways such as the NF-κB pathway, leading to the production of inflammatory cytokines and further contributing to neuronal damage.

Caption: this compound-induced oxidative stress and subsequent activation of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

Oxidative stress is also a known activator of the MAPK signaling pathways, including ERK, JNK, and p38. These pathways are involved in regulating a wide range of cellular processes, including cell survival, apoptosis, and inflammation. The activation of pro-apoptotic arms of the MAPK pathway by this compound-induced oxidative stress could be another mechanism contributing to its neurotoxicity.

References

Unveiling the Antibacterial Potential of Erythrosine B: A Technical Guide

For Immediate Release

Erythrosine B, a xanthene dye widely recognized as a food colorant (FD&C Red No. 3), is gaining significant attention within the scientific community for its potent antibacterial properties. This technical guide provides an in-depth exploration of the mechanisms, quantitative efficacy, and experimental protocols related to the antibacterial actions of this compound, tailored for researchers, scientists, and drug development professionals. The primary focus of its antibacterial activity is through photodynamic inactivation, a process that utilizes light to generate cytotoxic reactive oxygen species.

Mechanism of Action: Photodynamic Inactivation

This compound, in the absence of light, exhibits minimal direct antibacterial activity. Its profound bactericidal effects are realized through a process known as antimicrobial photodynamic inactivation (aPDI). This process is initiated when this compound, acting as a photosensitizer, absorbs light energy, typically in the green light spectrum (around 526-530 nm).[1][2]

Upon light absorption, the this compound molecule transitions to an excited triplet state. In the presence of molecular oxygen, this excited photosensitizer can initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions.

-

Type II Reaction: The excited photosensitizer transfers its energy to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is believed to be the predominant mechanism in the photodynamic activity of this compound.[3]

These generated reactive oxygen species (ROS), particularly singlet oxygen, are highly cytotoxic. They indiscriminately oxidize essential cellular components, including lipids in the cell membrane, proteins, and nucleic acids, leading to membrane damage, enzyme inactivation, DNA damage, and ultimately, bacterial cell death.[1][4]

Gram-positive bacteria are generally more susceptible to this compound-mediated aPDI than Gram-negative bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, limiting the uptake of the photosensitizer. However, the efficacy against Gram-negative bacteria can be enhanced by the addition of agents like acetic acid.

Beyond direct cell killing, this compound-mediated PDI has been shown to impact bacterial signaling pathways. Specifically, it can modulate the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus. The generation of ROS can lead to a significant decrease in the expression of the hld gene, a marker for the activity of the agr system, thereby potentially affecting virulence and biofilm formation.

Quantitative Data on Antibacterial Efficacy

The effectiveness of this compound-mediated aPDI has been quantified in numerous studies. The following tables summarize key findings, demonstrating the reduction in bacterial viability under various experimental conditions.

| Gram-Positive Bacteria | This compound Concentration | Light Source & Dose | Reduction in Viability (log CFU/mL) | Reference |

| Staphylococcus aureus | 0.05 - 0.1 mmol/L | Green LED, 1.5 h | ~4.0 (10,000-fold) | |

| Staphylococcus aureus | 0.05 - 0.1 mmol/L | Green Laser, 10 min | ~4.0 (10,000-fold) | |

| Streptococcus mutans (biofilm) | 22 µM | White Light, 15 min | 2.2 - 3.0 | |

| Listeria innocua | Various | Green LED, 10 min | Concentration-dependent | |

| Enterococcus hirae | Various | Green LED, 10 min | Concentration-dependent |

| Gram-Negative Bacteria | This compound Concentration | Light Source & Dose | Reduction in Viability (log CFU/mL) | Reference |

| Escherichia coli | Various | Green LED, 10 min | Less susceptible than Gram-positives | |

| Porphyromonas gingivalis | Not specified | Visible Blue Light, 3 min | Significant reduction | |

| Fusobacterium nucleatum | Not specified | Visible Blue Light, 3 min | Significant reduction | |

| Shigella dysenteriae | 5 µM | Green LED, 30 min | ~73.4% reduction |

Experimental Protocols

Antimicrobial Photodynamic Inactivation (aPDI)

This protocol provides a general framework for assessing the aPDI efficacy of this compound against planktonic bacteria.

1. Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strain overnight in an appropriate broth medium (e.g., Tryptic Soy Broth) at 37°C.

-

Harvest the bacterial cells by centrifugation and wash them with phosphate-buffered saline (PBS) or a suitable buffer.

-

Resuspend the bacterial pellet in PBS to a final concentration of approximately 10⁸ CFU/mL.

2. Photosensitizer Incubation:

-

Prepare a stock solution of this compound in sterile distilled water and protect it from light.

-

In a multi-well plate or appropriate reaction tubes, mix the bacterial suspension with the this compound solution to achieve the desired final concentration (e.g., 0.01-0.1 mmol/L).

-

Incubate the mixture in the dark for a specified period (e.g., 10 minutes to 1 hour) to allow for the photosensitizer to interact with the bacterial cells.

3. Light Irradiation:

-

Expose the samples to a light source with a wavelength corresponding to the absorption maximum of this compound (approx. 526-530 nm), such as a green LED lamp or a laser.

-

The duration of irradiation and the light dose should be controlled and optimized for the specific experimental setup.

4. Viability Assessment:

-

After irradiation, perform serial dilutions of the treated bacterial suspensions in PBS.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 24-48 hours.

-

Enumerate the colonies to determine the number of surviving bacteria (CFU/mL).

-

Compare the results to control groups (bacteria with light only, bacteria with this compound only, and untreated bacteria).

Bacterial Viability Staining

This compound can also be used as a vital dye to differentiate between live and dead bacteria. The principle is based on the integrity of the cell membrane. Live bacteria with intact membranes exclude the dye, while dead or membrane-compromised bacteria are permeable to this compound and stain red.

1. Sample Preparation:

-

Prepare a suspension of bacteria in a suitable buffer (e.g., PBS).

2. Staining:

-

Add this compound solution to the bacterial suspension to a final concentration typically around 0.05%.

-

Incubate for a short period (e.g., 5 minutes) at room temperature.

3. Visualization and Quantification:

-

The stained and unstained cells can be visualized and differentiated using bright-field microscopy.

-

For quantitative analysis, flow cytometry can be used to measure the fluorescence of the cell population, with dead cells exhibiting higher fluorescence intensity.

Conclusion

This compound demonstrates significant potential as a light-activated antibacterial agent. Its efficacy, particularly against Gram-positive bacteria and in biofilm disruption, makes it a compelling candidate for further research and development in areas such as topical antimicrobial treatments and disinfection of surfaces. The well-established safety profile of this compound as a food additive further enhances its appeal for various applications. Future investigations may focus on optimizing delivery systems, such as encapsulation in nanoparticles, to enhance its efficacy and broaden its spectrum of activity.

References

- 1. Anti-Biofilm Effect of Hybrid Nanocomposite Functionalized with this compound on Staphylococcus aureus Due to Photodynamic Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijmm.ir [ijmm.ir]

- 4. Antimicrobial Photodynamic Inactivation Mediated by Rose Bengal and Erythrosine Is Effective in the Control of Food-Related Bacteria in Planktonic and Biofilm States - PMC [pmc.ncbi.nlm.nih.gov]

Erythrosine B: A Technical Guide to its Function as a Food Additive and Scientific Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrosine B, known as E127 or FD&C Red No. 3, is a xanthene dye with a long history of use as a food colorant.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, regulatory landscape, and multifaceted scientific implications. Beyond its application in the food industry, this compound has garnered significant attention in the scientific community for its potent photosensitizing properties and its role as a promiscuous inhibitor of protein-protein interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for its scientific applications, and visualizes its impact on critical biological signaling pathways.

Introduction

This compound is a synthetic, cherry-pink food coloring used in a variety of products, including candies, cake-decorating gels, and as a disclosing agent for dental plaque.[1][2] Chemically, it is the disodium salt of 2,4,5,7-tetraiodofluorescein.[1] While its primary commercial application has been in the food and pharmaceutical industries, its unique chemical structure and properties have made it a valuable tool in scientific research. This guide delves into the dual role of this compound, exploring its function as a regulated food additive and its broader scientific significance, particularly for researchers in drug development and cellular biology.

Chemical and Physical Properties

This compound is an organoiodine compound with the chemical formula C₂₀H₆I₄Na₂O₅ and a molar mass of 879.86 g/mol .[1] It is a brown powder that forms a cherry-red solution in water and is also soluble in ethanol. The molecule's structure, a tetra-iodinated derivative of fluorescein, is central to its color and its scientific applications.

Regulatory Status and Safety Profile

The use of this compound as a food additive is a subject of ongoing regulatory scrutiny. This section summarizes its current standing with major regulatory bodies and key toxicological data.

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) for this compound has been established by international and national food safety authorities.

| Regulatory Body | ADI | Reference |

| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 0-0.1 mg/kg body weight | |

| EFSA (European Food Safety Authority) | 0-0.1 mg/kg body weight |

Regulatory Landscape

-

European Union: In the EU, Erythrosine (E127) is permitted for use only in specific food categories, such as cocktail cherries and candied cherries, with maximum permitted levels.

-

United States: The U.S. Food and Drug Administration (FDA) has a more complex history with this compound (FD&C Red No. 3). While it was permanently listed for use in food and ingested drugs in 1969, the FDA has recently moved to revoke its authorization as a food additive, with compliance dates in 2027 and 2028 for food and ingested drugs, respectively. This decision was based on studies showing it causes cancer in male rats at high doses, although the mechanism is considered rat-specific and not directly applicable to humans.

Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral LD50 | 1840 mg/kg | Rat | |

| Acute Oral LD50 | 1264 mg/kg | Mouse |

Scientific Implications and Applications

This compound's utility extends far beyond its coloring properties. Its ability to interact with biological molecules has made it a subject of intense research.

Promiscuous Inhibition of Protein-Protein Interactions

A significant body of research has identified this compound as a non-specific, promiscuous inhibitor of a wide range of protein-protein interactions (PPIs). This inhibitory activity is observed at concentrations in the low micromolar range.

| Interaction/Protein | IC50 / Kd | Reference |

| TNF-R-TNFα | 2-20 µM (IC50) | |

| CD40-CD154 | 2-20 µM (IC50) | |

| Bovine Serum Albumin (BSA) | 14 µM (Kd) | |

| CD40L | 20 µM (Kd) | |

| Flavivirus NS2B-NS3 Protease | Low micromolar range (IC50) |

This broad-spectrum inhibitory activity is attributed to the flat and rigid structure of the this compound molecule, allowing it to bind to multiple sites on protein surfaces, thereby sterically hindering protein-protein interactions.

This compound's inhibition of the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor (TNFR1) has significant implications for inflammatory signaling pathways. By blocking this initial binding event, this compound can prevent the downstream cascade that leads to the activation of NF-κB and subsequent inflammatory responses.

Similarly, this compound disrupts the interaction between CD40 and its ligand CD154 (CD40L), a critical co-stimulatory pathway in the adaptive immune response. This inhibition can prevent the activation of B cells and other antigen-presenting cells, thereby modulating immune responses.

Photosensitizing Properties and Photodynamic Therapy

This compound is a potent photosensitizer, meaning it can generate reactive oxygen species (ROS) upon exposure to light. This property is being explored for various applications, particularly in antimicrobial photodynamic therapy (aPDT). When this compound absorbs light, it transitions to an excited triplet state, which can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen that is cytotoxic to nearby cells.

Interference with Thyroid Function

This compound's high iodine content and structural similarity to thyroid hormones have led to investigations into its effects on the thyroid axis. Studies have shown that this compound can inhibit the activity of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Spectrophotometric Protein Binding Assay

This protocol is based on the metachromatic shift observed when this compound binds to proteins.

-

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable buffer like PBS).

-

Protein of interest (e.g., BSA, CD40L) at a known concentration in the same buffer.

-

Buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Spectrophotometer and cuvettes.

-

-

Procedure:

-

Prepare a series of solutions with a constant concentration of this compound (e.g., 10 µM) and varying concentrations of the protein.

-

Include a control with this compound in buffer only.

-

Incubate the solutions at room temperature for a set period (e.g., 15 minutes) to allow binding to reach equilibrium.

-

Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 450-600 nm).

-

Record the wavelength of maximum absorbance (λmax) for each solution.

-

Plot the change in absorbance or the shift in λmax as a function of protein concentration.

-

Analyze the data using appropriate binding models (e.g., Hill equation) to determine the dissociation constant (Kd) and stoichiometry of binding.

-

Antimicrobial Photodynamic Therapy (aPDT)

This protocol outlines a general procedure for testing the antimicrobial efficacy of this compound-mediated PDT.

-

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli).

-

This compound solution (e.g., 1 mM in sterile water or buffer).

-

Light source with an appropriate wavelength for this compound excitation (e.g., LED array, 470-530 nm).

-

Culture plates, media, and incubator.

-

-

Procedure:

-

Prepare a suspension of the target microorganism at a known concentration (e.g., 10⁶ CFU/mL).

-

Add this compound to the bacterial suspension to a final desired concentration (e.g., 10 µM).

-

Incubate the mixture in the dark for a pre-determined time (pre-irradiation time, e.g., 1-5 minutes) to allow for photosensitizer uptake.

-

Expose the suspension to the light source for a specific duration, delivering a defined light dose (J/cm²).

-

Include controls: no treatment, light only, and this compound only (in the dark).

-

After treatment, perform serial dilutions of the bacterial suspensions and plate on appropriate agar plates.

-

Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the reduction in bacterial viability.

-

Genotoxicity Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is used to detect DNA damage.

-

Materials:

-

HepG2 cells (or other suitable cell line).

-

This compound solutions at various concentrations.

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA).

-

Lysis buffer, alkaline electrophoresis buffer, and neutralization buffer.

-

Fluorescent DNA stain (e.g., ethidium bromide, SYBR Green).

-

Fluorescence microscope with appropriate filters.

-

-

Procedure:

-

Treat HepG2 cells with different concentrations of this compound for a specific duration (e.g., 24 hours). Include positive and negative controls.

-

Harvest the cells and resuspend them in LMPA.

-

Pipette the cell-agarose suspension onto a slide pre-coated with NMPA and allow it to solidify.

-

Immerse the slides in lysis buffer to remove cell membranes and proteins.

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Perform electrophoresis to allow damaged DNA fragments to migrate out of the nucleus, forming a "comet tail."

-

Neutralize and stain the slides with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure parameters like tail length and tail moment.

-

Mutagenicity Assessment: Micronucleus Assay

The micronucleus assay is used to assess chromosomal damage.

-

Materials:

-

HepG2 cells.

-

This compound solutions at various concentrations.

-

Cytochalasin B (to block cytokinesis).

-

Fixative (e.g., methanol:acetic acid).

-

DNA stain (e.g., Giemsa, DAPI).

-

Microscope.

-

-

Procedure:

-

Treat HepG2 cells with different concentrations of this compound.

-

After a suitable exposure time, add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

-

Incubate for a period that allows for one cell division.

-

Harvest the cells, treat with a hypotonic solution, and fix them.

-

Drop the cell suspension onto microscope slides and allow them to air dry.

-

Stain the slides with a suitable DNA stain.

-

Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates chromosomal damage.

-

Conclusion

This compound is a molecule of significant dual interest. As a food additive, its use is becoming increasingly restricted due to safety concerns, particularly in the United States. However, for the scientific community, its properties as a promiscuous protein-protein interaction inhibitor and a photosensitizer present a wealth of opportunities for research and development. Its ability to modulate key signaling pathways and its potential in photodynamic therapies highlight its value as a chemical probe and a potential starting point for the development of novel therapeutic agents. A thorough understanding of its chemical properties, biological activities, and experimental applications, as outlined in this guide, is essential for researchers and professionals working in the fields of drug discovery, toxicology, and cell biology.

References

Erythrosine B Vital Staining: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic principles of Erythrosine B vital staining. This compound is emerging as a superior alternative to the traditionally used Trypan Blue for the assessment of cell viability, offering enhanced accuracy, improved safety, and greater stability. This guide details the core mechanism of action, provides meticulously structured data for practical application, and outlines detailed experimental protocols for both manual and automated cell counting methodologies.

Fundamental Principle: The Dye Exclusion Method

This compound operates on the principle of the dye exclusion test, a method used to differentiate viable from non-viable cells.[1] The core of this principle lies in the integrity of the cell membrane.

-

Viable Cells: Healthy, live cells possess an intact and functional cell membrane that acts as a selective barrier.[1] The polar nature of the this compound molecule prevents it from traversing this intact membrane. Consequently, viable cells remain unstained and appear bright and colorless under microscopic examination.[2]

-

Non-Viable Cells: In contrast, dead or dying cells have compromised membrane integrity.[1] Pores and ruptures in the membrane allow the this compound dye to readily enter the cell's cytoplasm. The dye then binds to intracellular proteins, resulting in a distinct cherry pink or red coloration of the non-viable cells.[3]

This differential staining allows for the accurate quantification of live and dead cells within a population, a critical parameter in a vast array of biological research and drug development applications.

Quantitative Data Summary

For ease of comparison and practical application, the following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Reference(s) |

| Synonyms | Acid Red 51, FD&C Red No. 3, C.I. 45430 | |

| Molecular Formula | C₂₀H₆I₄Na₂O₅ | |

| Molecular Weight | 879.9 g/mol | |

| Appearance | Maroon powder | |

| Color in Solution | Cherry red / Pink | |

| Maximum Absorption (λmax) | 524 - 527 nm (in water) | |

| Excitation Wavelength | ~530 nm | |

| Emission Wavelength | ~550 nm |

Table 2: Comparison with Trypan Blue

| Feature | This compound | Trypan Blue | Reference(s) |

| Toxicity | Low, considered non-toxic and biosafe | Toxic, potential carcinogen | |

| Staining of Serum Proteins | Minimal | Binds to serum proteins, can interfere with counts | |

| Stability | Stable at various temperatures and storage conditions | Prone to precipitation during storage | |

| Time to Stain Dead Cells | ~1 minute | >50 minutes for optimal staining | |

| Effect on Live Cells | Non-toxic for over 2 hours | Decreases cell viability over time | |

| Working Concentration | 0.02% - 0.1% (w/v) | 0.4% (w/v) |

Experimental Protocols

The following section provides detailed methodologies for the preparation and application of this compound for cell viability assessment.

Preparation of this compound Staining Solutions

3.1.1. 2% (w/v) Stock Solution (20x)

-

Prepare 0.1M Tris-HCl Buffer (pH 7.5): Dilute a 1M Tris-HCl buffer 1:10 with sterile distilled water (e.g., 5 mL of 1M Tris-HCl buffer added to 45 mL of sterile distilled water).

-

Dissolve this compound Powder: Weigh 0.8 g of this compound powder and add it to a 50 mL tube.

-

Add Buffer: Add the 0.1M Tris-HCl buffer to the tube to a final weight of 40 g.

-

Mix Thoroughly: Vortex the solution until the this compound powder is completely dissolved.

-

Storage: Store the stock solution with the cap sealed with parafilm. It is not recommended to prepare a higher concentration as the dye may not fully dissolve.

3.1.2. 0.1% (w/v) Working Solution

-

Prepare Buffered Water: In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water and 0.5 mL of 1M Tris-HCl buffer, then vortex.

-

Adjust Volume: Remove 0.5 mL of this solution to yield a final volume of 9.5 mL.

-

Dilute Stock Solution: Vortex the 2% this compound stock solution until it is homogenous. Add 0.5 mL of the stock solution to the 9.5 mL of buffered water.

-

Final Solution: This will yield 10 mL of a 0.1% (w/v) this compound working solution.

3.1.3. 0.02% (w/v) Working Solution for Automated Counters

For some automated cell counters, a lower concentration is optimal. This can be prepared by diluting the 2% stock solution or by dissolving 0.02 g of this compound powder in 100 mL of Phosphate Buffered Saline (PBS).

Manual Cell Counting with a Hemocytometer

-

Prepare Cell Suspension: Following standard cell culture procedures, prepare a single-cell suspension.

-

Mix Stain and Cells: In a small tube, mix the cell suspension with an equal volume of the this compound working solution (e.g., 10 µL of cell suspension + 10 µL of 0.1% this compound). This results in a final this compound concentration of 0.05%. No incubation time is required.

-

Load Hemocytometer: Carefully load 10 µL of the cell-stain mixture into the counting chamber of a clean hemocytometer.

-

Count Cells: Under a microscope, count the number of unstained (viable) and stained (non-viable) cells in the designated squares of the hemocytometer grid. It is recommended to count the cells in the four corner squares and the central square for better accuracy.

-

Calculate Viability and Concentration:

-

Percent Viability (%) = (Number of viable cells / Total number of cells) x 100

-

Viable Cells/mL = (Average number of viable cells per large square) x (Dilution factor) x 10⁴

-

Automated Cell Counting

-

Prepare Cell Suspension: Prepare a single-cell suspension as per standard protocols.

-

Mix Stain and Cells: Mix the cell suspension with the appropriate this compound working solution (often 0.02%) at the desired ratio (commonly 1:1).

-

Load Counting Slide/Chamber: Pipette the mixture into the disposable slide or measurement chamber of the automated cell counter.

-

Acquire and Analyze: Follow the manufacturer's instructions for the specific automated cell counter to acquire images and analyze the cell count and viability. The instrument's software will automatically distinguish between stained and unstained cells.

Photodynamic Activity of this compound

An important characteristic of this compound is its photodynamic activity. Upon exposure to light of a specific wavelength (around 525 nm), this compound can become excited and transfer energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen. This property is the basis for its use in photodynamic therapy (PDT) to inactivate microorganisms and target malignant cells.

While this is a valuable therapeutic property, it is a crucial consideration during vital staining. Prolonged exposure of the stained cell suspension to high-intensity light (e.g., from a microscope lamp) could potentially induce phototoxicity in viable cells, leading to an underestimation of cell viability. Therefore, it is recommended to minimize light exposure and perform cell counting promptly after staining.

Factors Influencing Staining Accuracy

Several factors can influence the accuracy of this compound vital staining:

-

Cell Concentration: An excessively high or low cell concentration in the counting chamber can lead to inaccurate counts.

-

Presence of Serum: While this compound has a lower affinity for serum proteins than Trypan Blue, high concentrations of serum in the culture medium can potentially interfere with staining. For adherent cells, the presence of serum can offer temporary protection to live cells from the toxic effects of this compound at concentrations below 0.1% (w/v).

-

pH of the Staining Solution: The pH of the buffer used to prepare the this compound solution can affect its charge and interaction with the cells. A physiological pH (around 7.2-7.5) is generally recommended.

-

Light Exposure: As mentioned, excessive light exposure can induce phototoxicity and compromise the viability of unstained cells.

Safety and Handling

This compound is considered a biosafe and non-toxic dye, especially in comparison to Trypan Blue. It is used as a food additive (FD&C Red No. 3). However, as with any laboratory chemical, appropriate safety precautions should be taken. It is harmful if swallowed, and the powder can be an irritant. It is advisable to wear personal protective equipment, including gloves and eye protection, when handling the powder and concentrated solutions.

Conclusion

This compound vital staining presents a reliable, safer, and more stable method for assessing cell viability compared to traditional dye exclusion assays using Trypan Blue. Its straightforward principle, coupled with well-defined protocols, makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the core principles, adhering to standardized protocols, and being mindful of the factors that can influence accuracy, this compound can be effectively integrated into a wide range of cell-based assays to generate consistent and reproducible data.

References

An In-depth Technical Guide on the Solubility and Stability of Erythrosine B in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Erythrosine B, a widely used xanthene dye, in various buffer systems. Understanding these properties is critical for its application in research, pharmaceutical formulations, and food products.

Physicochemical Properties of this compound

This compound (also known as FD&C Red No. 3) is the disodium salt of 2',4',5',7'-tetraiodofluorescein. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₆I₄Na₂O₅ | [1] |

| Molecular Weight | 879.86 g/mol | [2] |

| pKa | 4.1 (at 25°C) | [1][3] |

| Maximum Absorption (λmax) | 525-530 nm in water | [3] |

Solubility of this compound

The solubility of this compound is highly dependent on the pH and the nature of the solvent.

This compound exhibits good solubility in water and various organic solvents. However, the reported aqueous solubility values vary, likely due to differences in experimental conditions and the specific form of the dye used.

| Solvent | Solubility | Temperature | pH | Reference |

| Water | 9 g/100 mL (90 g/L) | 25°C | Neutral | |

| Water | 100 g/L | Not specified | Neutral | |

| Water | 1 mg/mL | Not specified | Neutral | |

| Water | 0.7 mg/mL | Not specified | Neutral | |

| Phosphate-Buffered Saline (PBS) | ~10 mg/mL | Not specified | 7.2 | |

| Ethanol | ~30 mg/mL | Not specified | Not applicable | |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not specified | Not applicable | |

| Dimethylformamide (DMF) | ~30 mg/mL | Not specified | Not applicable | |

| Methanol | Soluble | Not specified | Not applicable | |

| Spirit | Soluble | Not specified | Not applicable |

The solubility of this compound is significantly influenced by pH due to its carboxylic acid group. Below its pKa of 4.1, the carboxyl group is predominantly in its protonated, un-ionized form, leading to a dramatic decrease in aqueous solubility.

-

Insoluble Range: this compound is reported to be insoluble in the pH range of 3 to 5. It is generally not recommended for use in systems with a pH below 5.0. Another source specifies that it is virtually insoluble below pH 4.5.

-

Improving Solubility at Low pH: The solubility in acidic aqueous systems (pH < 4.5) can be enhanced by forming a colloidal system with hydrophilic surfactants such as polyoxyethylene (20) sorbitan monostearate, tristearate, or monooleate.

Stability of this compound

The stability of this compound is affected by factors such as pH, light exposure, oxidizing agents, and the composition of the buffer.

This compound is stable in neutral to alkaline conditions but is incompatible with strong oxidizing agents.

-

Stable pH Range: It is stable at pH 7 and 8.

-

Oxidation: It has fair stability to oxidation.

This compound is susceptible to degradation upon exposure to light, a process known as photobleaching.

-

Oxygen Dependence: Photobleaching is significantly influenced by the presence of dissolved oxygen.

-

Kinetics: The degradation of this compound through photobleaching or gamma radiation often follows pseudo-first-order kinetics.

-

Temperature Effect: The rate of photobleaching exhibits a modest dependence on temperature.

-

Buffer Effects: The chemical nature of the buffer can impact photostability. For instance, the singlet oxygen quantum yield of this compound is significantly different in HEPES buffer compared to phosphate, Tris, or pure water, and the resulting photoproducts are also dependent on the buffer used.

-

Sugar Systems: this compound demonstrates good stability in 10% sugar systems.

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the solubility and stability of this compound.

A common method for determining the solubility of a compound is the shake-flask method.

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, Tris-HCl) at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9).

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 528 nm) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in units such as mg/mL or molarity.

-

Solution Preparation: Prepare solutions of this compound in different buffers at a known concentration.

-

Light Exposure: Expose the solutions to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity). A control group should be kept in the dark to account for any non-photolytic degradation.

-